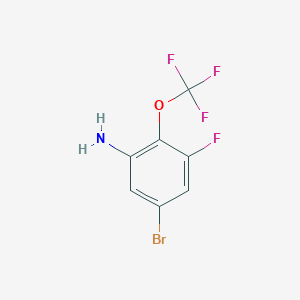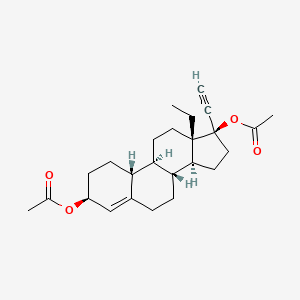
Levonorgestrel-3,17-diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levonorgestrel-3,17-diacetate is a synthetic progestogen, a derivative of levonorgestrel. It is primarily used in hormonal contraceptives and hormone replacement therapy. This compound is known for its high potency and effectiveness in regulating reproductive hormones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of levonorgestrel-3,17-diacetate typically involves the acetylation of levonorgestrel. The process begins with levonorgestrel, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 17 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Levonorgestrel-3,17-diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the steroid nucleus, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and halogenated derivatives. These products can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
Levonorgestrel-3,17-diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is used to study the effects of progestogens on cellular processes and hormone regulation.
Medicine: It is a key component in hormonal contraceptives and hormone replacement therapy, providing insights into reproductive health and hormone-related disorders.
Industry: The compound is used in the formulation of various pharmaceutical products, including contraceptive pills and hormone therapy medications.
Wirkmechanismus
Levonorgestrel-3,17-diacetate exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The result is the inhibition of ovulation and changes in the endometrial lining, making it less suitable for implantation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levonorgestrel: The parent compound, used widely in contraceptives.
Norethindrone acetate: Another synthetic progestogen with similar applications.
Desogestrel: A third-generation progestogen with different pharmacokinetic properties.
Uniqueness
Levonorgestrel-3,17-diacetate is unique due to its high potency and specific acetylation at the 3 and 17 positions, which enhances its stability and effectiveness. Compared to other progestogens, it has a more prolonged duration of action and a higher binding affinity for progesterone receptors, making it a preferred choice in certain hormonal therapies.
Eigenschaften
Molekularformel |
C25H34O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H34O4/c1-5-24-13-11-21-20-10-8-19(28-16(3)26)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-17(4)27/h2,15,19-23H,5,7-14H2,1,3-4H3/t19-,20-,21+,22+,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
XEVOPXYBZBSLQR-AMFVFTMOSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C[C@H](CC[C@H]34)OC(=O)C |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(CCC34)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


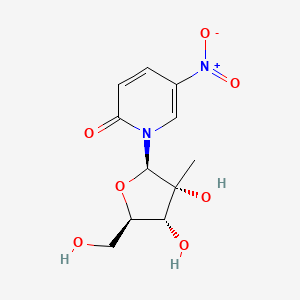
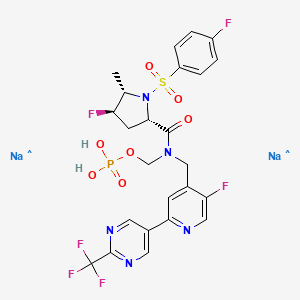
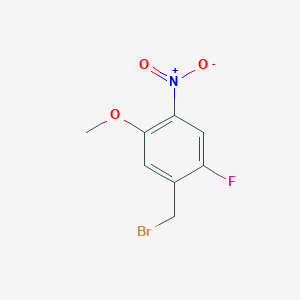
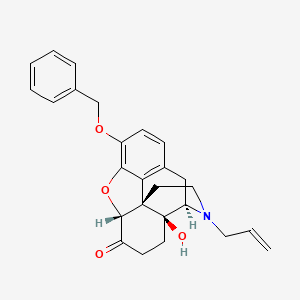

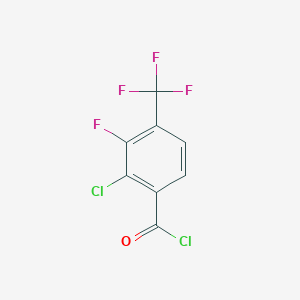
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
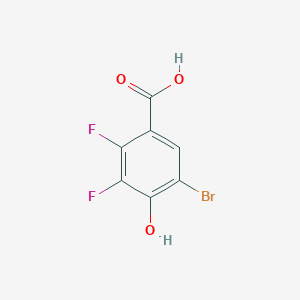
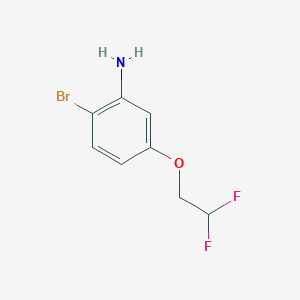
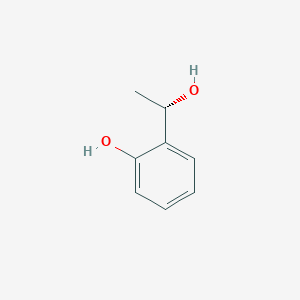
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)
